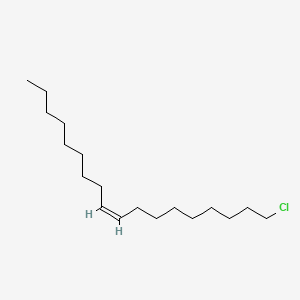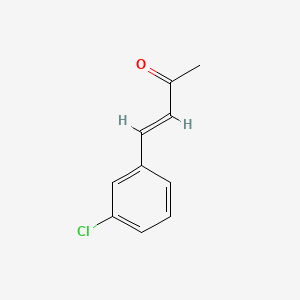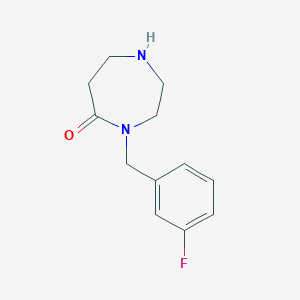
4-(3-Fluorobenzyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-Fluorobenzyl)-1,4-diazepan-5-one” seems to be a complex organic compound. It likely contains a diazepanone ring, which is a seven-membered ring with two nitrogen atoms, and a ketone functional group. The “4-(3-Fluorobenzyl)” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom at the 3rd position is attached to the 4th carbon of the diazepanone ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the diazepanone ring, the benzyl group, and the fluorine atom. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the diazepanone ring, the fluorobenzyl group, and the ketone functional group. The presence of the fluorine atom could also impact the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Aplicaciones Científicas De Investigación
Mechanistic Insight into Oxotransferases Reactivity
The study by Mayilmurugan et al. (2011) explores the reactivity of oxotransferases through the synthesis of novel asymmetric dioxomolybdenum(VI) model complexes, including derivatives of 1,4-diazepane. These complexes serve as functional models for molybdenum oxotransferase enzymes, showcasing the potential of diazepane derivatives in understanding enzyme catalysis mechanisms (Mayilmurugan et al., 2011).
Olefin Epoxidation Catalysis
Manganese(III) complexes derived from bisphenolate ligands, including 1,4-diazepane derivatives, were studied by Sankaralingam & Palaniandavar (2014) for their catalytic activity in olefin epoxidation. This research highlights the role of ligand Lewis basicity in modulating the reactivity and selectivity of the catalytic process, suggesting applications in synthetic chemistry and industrial processes (Sankaralingam & Palaniandavar, 2014).
Protozoan Parasite Growth Inhibition
Devine et al. (2015) investigated a class of analogs, including 1,4-diazepan derivatives, for their inhibition of protozoan parasite growth, targeting diseases like human African trypanosomiasis, Chagas disease, and malaria. This study underscores the therapeutic potential of diazepane derivatives in developing new treatments for protozoal infections (Devine et al., 2015).
Structural Analysis and Docking Studies
Velusamy et al. (2015) focused on the synthesis, crystal structure, and docking studies of 1,4-diazepan-5-one derivatives. These compounds exhibit various biological activities, such as antimicrobial and anticancer properties, indicating the broad applicability of diazepane derivatives in drug discovery and development (Velusamy et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(3-fluorophenyl)methyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-3-1-2-10(8-11)9-15-7-6-14-5-4-12(15)16/h1-3,8,14H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGHYJUSFLXCJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorobenzyl)-1,4-diazepan-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)
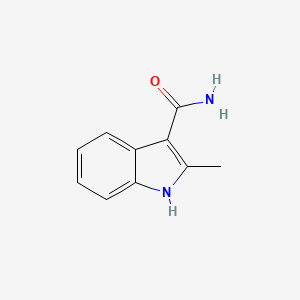
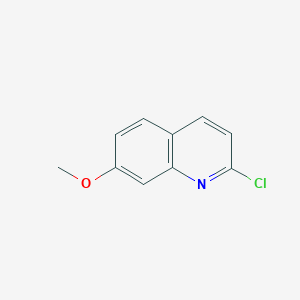
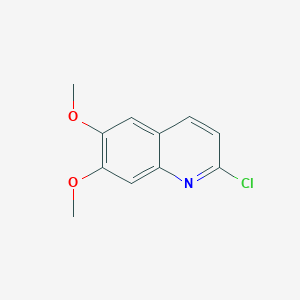
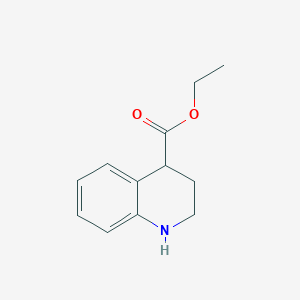
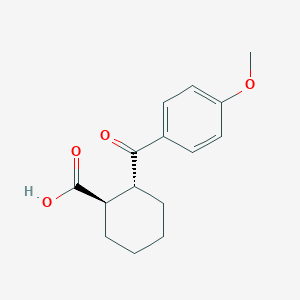
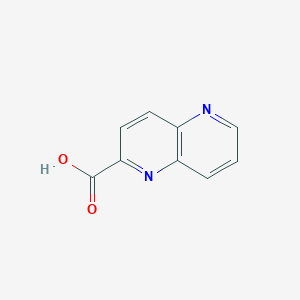
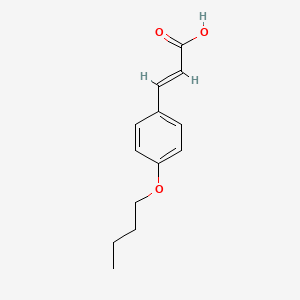
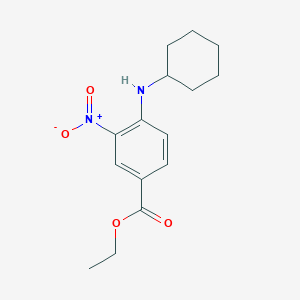
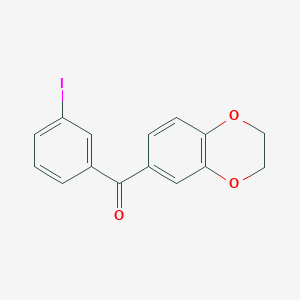
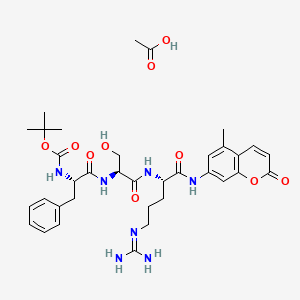
![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)
